C(4) Fluoroethyl Substituent Confers Superior Potency–Clearance Balance Compared to Isopropyl (IDH889) in the IDH-305 Scaffold
The (S)-1-fluoroethyl group at the oxazolidinone C(4) position was identified through systematic SAR as the optimal substituent balancing biochemical potency and metabolic stability. The final drug candidate IDH-305 (Compound 13), which incorporates this fluoroethyl-bearing intermediate, exhibits an IDH1R132H biochemical IC₅₀ of 0.018 μM and a rat liver microsomal Clint of 45 μL min⁻¹ mg⁻¹ [1]. In contrast, the earlier lead IDH889 (Compound 1), bearing an isopropyl group at C(4), shows comparable potency (IC₅₀ = 0.020 μM) but markedly higher intrinsic clearance (Clint = 588 μL min⁻¹ mg⁻¹), representing a ~13-fold difference [1]. This clearance advantage translated into ~30-fold higher rat oral plasma exposure for IDH-305 (AUC = 6.2 μM·h at 10 mg/kg) compared to IDH889 (AUC = 0.2 μM·h) [1].
| Evidence Dimension | Rat liver microsomal intrinsic clearance (Clint) and biochemical potency (IDH1R132H IC₅₀) |
|---|---|
| Target Compound Data | IDH-305 (incorporating CAS 1628806-43-8 as intermediate): IDH1R132H IC₅₀ = 0.018 μM; rat liver microsomal Clint = 45 μL min⁻¹ mg⁻¹; rat oral AUC (10 mg/kg) = 6.2 μM·h |
| Comparator Or Baseline | IDH889 (Compound 1, isopropyl C(4) analog): IDH1R132H IC₅₀ = 0.020 μM; rat liver microsomal Clint = 588 μL min⁻¹ mg⁻¹; rat oral AUC (10 mg/kg) = 0.2 μM·h |
| Quantified Difference | ~13-fold reduction in rat liver microsomal Clint; ~31-fold increase in rat oral AUC |
| Conditions | Biochemical assay measuring NADPH consumption (mutant) or production (WT); rat liver microsomal stability assay; rat oral pharmacokinetic study at 10 mg/kg |
Why This Matters
Procurement of CAS 1628806-43-8 is essential for medicinal chemistry programs targeting the IDH-305 scaffold, as the fluoroethyl intermediate is the direct precursor to a drug candidate with significantly improved metabolic stability and in vivo exposure versus the isopropyl-containing lead series.
- [1] Cho, Y. S.; Levell, J. R.; Liu, G.; et al. Discovery and Evaluation of Clinical Candidate IDH305, a Brain Penetrant Mutant IDH1 Inhibitor. ACS Med. Chem. Lett. 2017, 8 (10), 1116–1121. DOI: 10.1021/acsmedchemlett.7b00342. (Table 1, compound 1 vs. 13 data; text discussion of PK). View Source
